molecular formula C12H14N2O4 B12617493 2-({[(Pyridin-4-yl)methoxy]carbonyl}amino)ethyl prop-2-enoate CAS No. 915868-04-1

2-({[(Pyridin-4-yl)methoxy]carbonyl}amino)ethyl prop-2-enoate

Cat. No.: B12617493
CAS No.: 915868-04-1
M. Wt: 250.25 g/mol
InChI Key: PADFHVYUFNJAFZ-UHFFFAOYSA-N
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Description

2-({[(Pyridin-4-yl)methoxy]carbonyl}amino)ethyl prop-2-enoate is a chemical compound with a complex structure that includes a pyridine ring, a methoxycarbonyl group, and an aminoethyl prop-2-enoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[(Pyridin-4-yl)methoxy]carbonyl}amino)ethyl prop-2-enoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of pyridine-4-methanol with a suitable carbonylating agent to form the methoxycarbonyl derivative. This intermediate is then reacted with an appropriate amine to introduce the aminoethyl group, followed by esterification with prop-2-enoic acid under suitable conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-({[(Pyridin-4-yl)methoxy]carbonyl}amino)ethyl prop-2-enoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-({[(Pyridin-4-yl)methoxy]carbonyl}amino)ethyl prop-2-enoate has several scientific research applications:

    Chemistry: It can be used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound may be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.

    Industry: It can be utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-({[(Pyridin-4-yl)methoxy]carbonyl}amino)ethyl prop-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridine derivatives and aminoethyl esters, such as:

  • Pyridine-4-carboxylic acid derivatives
  • Aminoethyl methacrylate
  • Methoxycarbonyl-substituted pyridines

Uniqueness

2-({[(Pyridin-4-yl)methoxy]carbonyl}amino)ethyl prop-2-enoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

915868-04-1

Molecular Formula

C12H14N2O4

Molecular Weight

250.25 g/mol

IUPAC Name

2-(pyridin-4-ylmethoxycarbonylamino)ethyl prop-2-enoate

InChI

InChI=1S/C12H14N2O4/c1-2-11(15)17-8-7-14-12(16)18-9-10-3-5-13-6-4-10/h2-6H,1,7-9H2,(H,14,16)

InChI Key

PADFHVYUFNJAFZ-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)OCCNC(=O)OCC1=CC=NC=C1

Origin of Product

United States

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